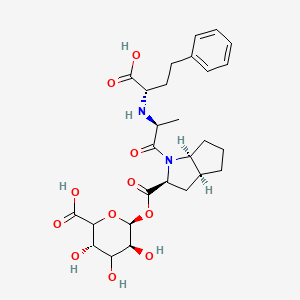
Almotriptan-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Almotriptan-d6 Hydrochloride is a stable isotope labelled form of Almotriptan . It is used in neurology research and has a molecular formula of C17 2H6 H19 N3 O2 S . Cl H . Almotriptan is used to treat acute migraine headaches in adults and teenagers . It is not used to prevent migraine headaches and is not used for cluster headaches .
Synthesis Analysis
The synthesis of Almotriptan involves a novel process that provides the product conveniently and efficiently with commercially acceptable yields and purity . The process involves the decarboxylation of the intermediate 1- [2-carboxy-3- (dimethylaminoethyl)-5-indolyl]methanesulfonyl]pyrrolidine using a copper oxide catalyst and quinoline as solvent .Molecular Structure Analysis
The molecular structure of Almotriptan-d6 Hydrochloride consists of a molecular formula C17 2H6 H19 N3 O2 S . Cl H and a molecular weight of 377.96 .Physical And Chemical Properties Analysis
Almotriptan-d6 Hydrochloride has a molecular weight of 377.96 . It has a melting point of >77°C (dec.) .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Almotriptan-d6 Hydrochloride is used as an internal standard for the quantification of Almotriptan in human plasma . A simple, sensitive, and selective method has been developed for this purpose, which involves the detection of Almotriptan and Almotriptan-d6 with proton adducts in multiple reaction monitoring (MRM) positive mode . This method is applicable to clinical and pharmacokinetic studies .
Drug Delivery Systems
Research has been conducted to construct and characterize a pH-dependent Almotriptan Malate nasal in situ gel for acute migraine treatment . The gels were delivered by changing the grouping of pH-sensitive and mucoadhesive polymers, explicitly HPMC-E15 and chitosan hydrochloride . This research aims to ease discomfort, headaches, and migraine symptoms .
Migraine Treatment
Almotriptan is a selective serotonin 5-HT 1b/1d receptor agonist . Its efficacy and tolerability have been assessed in a number of randomized, controlled trials in over 4800 adults with moderate or severe attacks of migraine .
Method Development and Validation
Almotriptan-d6 Hydrochloride is used in the method development and validation of Almotriptan in human plasma by HPLC Tandem Mass Spectrometry . This method has been shown to be precise with an average within-run and between-run variation of 0.68 to 2.78% and 0.57 to 0.86%, respectively .
Bioavailability and Bioequivalence Studies
The method developed for the quantification of Almotriptan in human plasma using Almotriptan-d6 Hydrochloride as an internal standard can be applied to bioavailability and bioequivalence studies . The limit of detection (LOD) and limit of quantification (LOQ) for Almotriptan were 0.2 pg/mL and 0.5 ng/mL, respectively .
Nasal Drug Delivery
The pH-dependent Almotriptan Malate nasal in situ gel developed for acute migraine treatment represents a promising application of Almotriptan-d6 Hydrochloride in nasal drug delivery . The in vitro release of drug results of the optimized formulation indicated that 94.24±0.96% release occurred at the end of 12 hr .
Wirkmechanismus
Target of Action
Almotriptan-d6 Hydrochloride primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain . The activation of these receptors plays a crucial role in the treatment of migraines .
Mode of Action
Almotriptan-d6 Hydrochloride acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction or narrowing of the blood vessels in the brain . This action helps to alleviate the symptoms of a migraine by reducing the inflammation and pain signals being sent to the brain .
Biochemical Pathways
The activation of the 5-HT1B and 5-HT1D receptors by Almotriptan-d6 Hydrochloride leads to a series of biochemical reactions that result in the constriction of cranial blood vessels . This vasoconstriction helps to reduce the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Pharmacokinetics
Almotriptan-d6 Hydrochloride is well absorbed and has a distribution volume of approximately 180 to 200 liters . It is metabolized via Monoamine Oxidase A (MAO-A) oxidative deamination (approximately 27% of the dose) and Cytochrome P450 3A4 and 2D6 (approximately 12% of the dose) to inactive metabolites . These metabolic pathways play a significant role in the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The primary result of Almotriptan-d6 Hydrochloride’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial blood vessels, it reduces the pain signals being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Action Environment
The action of Almotriptan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic interactions . For example, inhibitors and inducers of CYP3A4, which metabolizes Almotriptan-d6 Hydrochloride, can affect the drug’s efficacy and stability . Therefore, it’s important to consider these factors when administering Almotriptan-d6 Hydrochloride.
Eigenschaften
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORSACTMVYHCT-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate](/img/structure/B562752.png)


![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)


![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)






